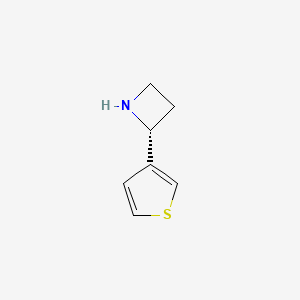
N7-(2-((Hydroxyethyl)thio)ethyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N7-(2-((Hydroxyethyl)thio)ethyl)guanine is a compound belonging to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases at the N7 position. This reaction is typically carried out in vitro, resulting in the formation of this compound, followed by the formation of inter- and intrastrand diadducts between two guanine bases .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.
化学反应分析
Types of Reactions: N7-(2-((Hydroxyethyl)thio)ethyl)guanine undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The most frequent reaction is the alkylation of guanine bases at the N7 position .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur mustard, which acts as an alkylating agent. The reactions are typically carried out under controlled laboratory conditions .
Major Products Formed: The major products formed from the reactions of this compound include bis(2-(guanine-7-yl)ethyl)sulfide and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
科学研究应用
N7-(2-((Hydroxyethyl)thio)ethyl)guanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker for exposure to sulfur mustard, a chemical warfare agent. The compound forms DNA adducts, which can be measured to verify exposure to sulfur mustard . Additionally, it is used in studies related to DNA damage and repair mechanisms .
作用机制
The mechanism of action of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases in DNA. This alkylation leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. The molecular targets of this compound include guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms .
相似化合物的比较
Similar Compounds: Similar compounds to N7-(2-((Hydroxyethyl)thio)ethyl)guanine include other DNA adducts formed by sulfur mustard, such as O6-(2-((Hydroxyethyl)thio)ethyl)guanine and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Uniqueness: this compound is unique due to its specific formation at the N7 position of guanine bases. This specificity makes it a valuable biomarker for sulfur mustard exposure and a useful tool in studies of DNA damage and repair mechanisms .
属性
CAS 编号 |
5966-31-4 |
|---|---|
分子式 |
C9H13N5O2S |
分子量 |
255.30 g/mol |
IUPAC 名称 |
2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI 键 |
SQQNJJKNRHKMKW-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


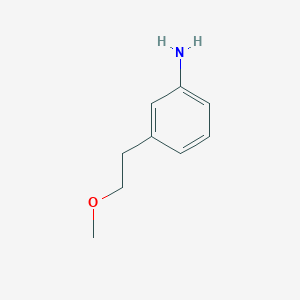
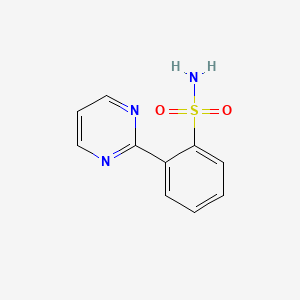
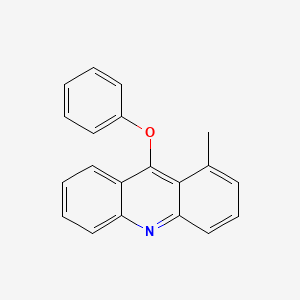
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
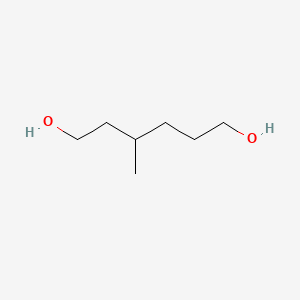
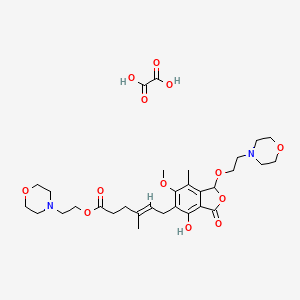
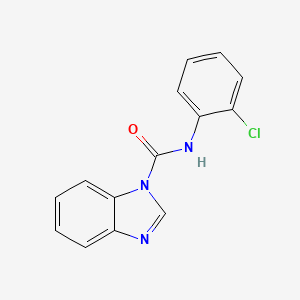
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)

